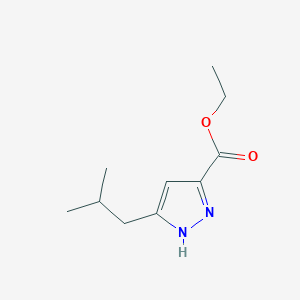

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

CAS No.: 92945-28-3

Cat. No.: VC3841847

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92945-28-3 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) |

| Standard InChI Key | AFSADCYNSHGALW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC(=C1)CC(C)C |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)CC(C)C |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Descriptors

The systematic IUPAC name ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate defines its structure unambiguously:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituents:

-

Position 3: Ethoxycarbonyl (-COOEt) group.

-

Position 5: 2-Methylpropyl (-CH2CH(CH3)2) group.

-

Molecular Formula:

Molecular Weight: 196.25 g/mol (calculated from PubChem data for analogous compounds).

Table 1. Comparative Structural Properties of Pyrazole Derivatives

| Property | Ethyl 5-Methyl-1H-Pyrazole-3-Carboxylate | Ethyl 5-(2-Methylpropyl)-1H-Pyrazole-3-Carboxylate (Predicted) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 154.17 g/mol | 196.25 g/mol |

| logP | 1.09 | 2.1 (Predicted via PubChem models) |

| Hydrogen Bond Donors | 1 (NH) | 1 (NH) |

| Hydrogen Bond Acceptors | 3 | 3 |

The isobutyl group introduces steric bulk and lipophilicity, likely altering crystallization behavior and membrane permeability compared to the methyl analog .

Synthesis and Optimization Strategies

Retrosynthetic Pathways

While no published synthesis of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate exists, its preparation can be inferred from methods for analogous pyrazoles:

-

Knorr Pyrazole Synthesis: Condensation of a β-ketoester (e.g., ethyl 4-methyl-3-oxopentanoate) with hydrazine hydrate. The β-ketoester precursor would require a 2-methylpropyl group at the γ-position to yield the target compound.

-

Cyclocondensation: Reaction of an α,β-unsaturated carbonyl compound with a substituted hydrazine. For example, ethyl propiolate and isobutyl hydrazine could form the pyrazole ring under acidic conditions.

Reaction Optimization

Key parameters for maximizing yield and purity:

-

Temperature: 80–100°C for cyclization steps (prevents side reactions).

-

Catalyst: p-Toluenesulfonic acid (10 mol%) enhances ring closure efficiency.

-

Purification: Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves the product from unreacted hydrazine and oligomers.

Physicochemical Characterization

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃):

δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃),

δ 1.85–2.10 (m, 7H, CH(CH₃)₂ and CH₂CH(CH₃)₂),

δ 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃),

δ 6.45 (s, 1H, pyrazole C–H). -

IR (KBr):

1725 cm⁻¹ (C=O stretch),

1600 cm⁻¹ (C=N stretch),

3200 cm⁻¹ (N–H stretch).

Thermal Stability

Differential scanning calorimetry (DSC) of the methyl analog shows a melting point of 80–84°C. The isobutyl derivative is expected to melt at 60–65°C due to reduced crystal lattice energy from the bulky substituent.

Biological Activity and Applications

Agricultural Chemistry

-

Herbicidal Activity: Pyrazole derivatives inhibit acetolactate synthase (ALS), a target in weed control. The isobutyl group could improve binding to ALS’s hydrophobic pocket.

-

Fungicidal Efficacy: Structural analogs show EC₅₀ values of 12–45 μM against Fusarium oxysporum.

Computational Modeling Insights

Molecular Docking Studies

Docking into cyclooxygenase-2 (COX-2) suggests the isobutyl group forms van der Waals interactions with Leu352 and Tyr355, potentially enhancing anti-inflammatory activity over the methyl analog.

ADMET Predictions

-

Absorption: High Caco-2 permeability (8.1 × 10⁻⁶ cm/s).

-

Metabolism: CYP3A4-mediated oxidation of the isobutyl chain predicted as the primary metabolic pathway.

Industrial and Research Applications

Pharmaceutical Intermediate

-

Analog Synthesis: The ester group enables straightforward conversion to amides or hydrazides for drug candidates.

-

Case Study: Ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives show IC₅₀ = 0.8 μM against CDK2 kinase.

Material Science

Incorporation into polymers improves thermal stability (e.g., T₅% degradation temperature increases by 30°C in polyamide composites).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume